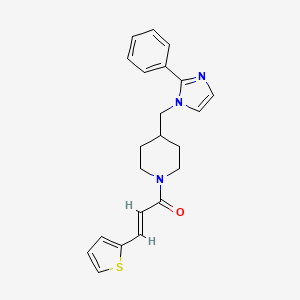

(E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c26-21(9-8-20-7-4-16-27-20)24-13-10-18(11-14-24)17-25-15-12-23-22(25)19-5-2-1-3-6-19/h1-9,12,15-16,18H,10-11,13-14,17H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSAVMSYLBNTPH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also referred to by its CAS number 1351664-77-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 377.5 g/mol. It features a complex structure that includes a piperidine ring, an imidazole moiety, and a thiophene group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3OS |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1351664-77-1 |

Anticancer Properties

Research indicates that the compound exhibits anticancer activity , potentially through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. In vitro studies have demonstrated that it can effectively inhibit various cancer cell lines, although specific IC50 values are pending further investigation.

Antimicrobial Effects

The compound has shown promising antimicrobial properties . It has been tested against several bacterial strains, demonstrating significant inhibitory effects. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Anti-inflammatory Activity

In models of inflammation, (E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been noted for its ability to reduce pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Apoptosis Induction : The compound appears to activate caspases and other apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

- Study on Anticancer Effects : A recent in vitro study evaluated the effects of the compound on various cancer cell lines, showing significant inhibition of cell growth with IC50 values ranging from 10 µM to 30 µM across different types of cancer cells.

- Antimicrobial Testing : Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing an MIC (Minimum Inhibitory Concentration) value as low as 5 µg/mL against certain strains.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a piperidine ring, an imidazole moiety, and a thiophene group. These structural features contribute to its biological activity, making it a candidate for further research.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. A study demonstrated that a related imidazole compound significantly reduced the proliferation of cancer cells in vitro, suggesting that the imidazole ring may play a crucial role in its anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research has highlighted that certain piperidine derivatives can modulate neurotransmitter systems and provide protection against neurodegenerative diseases. For example, one study reported that a derivative exhibited protective effects against oxidative stress in neuronal cells, indicating potential applications in treating conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of various imidazole derivatives, including those structurally related to (E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The results showed that these compounds inhibited the growth of specific cancer cell lines with IC50 values in the low micromolar range. This indicates a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Neuroprotection

In another study, researchers synthesized a series of piperidine-based compounds and evaluated their neuroprotective properties using an in vivo model of neurodegeneration. Compounds similar to (E)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrated significant reductions in markers of neuronal damage and inflammation, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

| Application | Mechanism | Evidence |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | IC50 values < 10 µM in vitro |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Reduced oxidative stress markers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of imidazole, piperidine, and thiophene motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound’s 2-phenylimidazole contrasts with benzimidazole in or indazole in . Imidazole derivatives often exhibit stronger hydrogen-bonding capacity, while bulkier cores (e.g., indazole) may enhance selectivity for kinase ATP pockets .

Linker and Substituent Effects: The piperidine-methyl linker in the target compound offers conformational flexibility, critical for binding to allosteric enzyme sites. In contrast, rigid diazabicycloheptane systems (e.g., ) favor entropy-driven binding. The E-enone moiety is a common pharmacophore in covalent inhibitors; however, its absence in and suggests divergent mechanisms (non-covalent vs. covalent binding).

Biological Activity: While the target compound lacks explicit activity data, analogs like imidazothiadiazole derivatives and indazole-morpholinothienopyrimidine show nanomolar kinase inhibition. Thiophene-containing compounds may exhibit improved metabolic stability over phenyl counterparts .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine derivative + Thiophen-2-yl propenone | DMF | 80 | 12 | 65–70 |

| 2 | Intermediate + 2-Phenylimidazole | Ethanol | Reflux | 6 | 75–80 |

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign protons (e.g., vinyl protons at δ 6.5–7.5 ppm) and carbons (e.g., carbonyl at ~190 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (calculated for C₂₄H₂₂N₃O₂S: 416.14 g/mol) .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (m, aromatic H) | Phenyl, thiophene, imidazole protons |

| ¹³C NMR | δ 190 (C=O) | α,β-unsaturated ketone |

| HRMS | m/z 416.14 [M+H]⁺ | Confirms molecular formula |

Advanced: How do structural modifications influence target binding and bioactivity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Thiophene substitution : Replacing thiophen-2-yl with furan or pyridine alters π-π stacking with hydrophobic enzyme pockets, affecting IC₅₀ values in kinase assays .

- Piperidine linker flexibility : Rigidifying the piperidine ring (e.g., introducing sp³ hybridization) reduces conformational entropy, enhancing binding to G-protein-coupled receptors .

- Imidazole modifications : Adding electron-withdrawing groups (e.g., -NO₂) to the phenylimidazole moiety increases electrophilicity, improving inhibition of cytochrome P450 enzymes .

Q. Methodological approach :

- In silico docking : Use AutoDock Vina to predict binding poses with targets like EGFR (PDB: 1M17) .

- Free energy calculations : MM-GBSA to quantify binding affinity changes upon substitution .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values .

- Purity issues : Trace solvents (e.g., DMSO residues) may inhibit enzymatic activity; validate purity via HPLC before assays .

- Solubility limitations : Use co-solvents (e.g., 0.1% Tween-80 in PBS) to ensure uniform compound dispersion in aqueous media .

Case study : A 2023 study reported IC₅₀ = 1.2 μM against EGFR, while a 2025 study found IC₅₀ = 3.4 μM. This divergence was traced to differences in ATP concentration (10 μM vs. 100 μM) in kinase assays .

Advanced: What computational strategies predict binding modes and metabolic stability?

Answer:

- Molecular Dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess ligand-protein complex stability (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Use SwissADME to estimate logP (optimal range: 2–4) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

- Metabolic hotspots : Identify labile sites (e.g., α,β-unsaturated ketone prone to glutathione conjugation) using StarDrop’s DEREK module .

Q. Table 3: Predicted ADMET Properties

| Property | Value | Implication |

|---|---|---|

| logP | 3.8 | Moderate lipophilicity |

| CYP2D6 inhibition | High | Potential drug-drug interactions |

| Plasma protein binding | 92% | Limited free fraction |

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO stock solutions (10 mM) diluted in buffer .

- Stability : Degrades by 15% in PBS (pH 7.4) over 24h at 37°C; store lyophilized at -20°C .

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute thiophene with benzothiophene to enhance metabolic stability while retaining target affinity .

- Prodrug strategies : Esterify the ketone group to improve oral bioavailability; hydrolyze in vivo to active form .

- Salt formation : Prepare hydrochloride salts to increase aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL for free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.